9-PHENYL-9H-FLUORENE

概要

説明

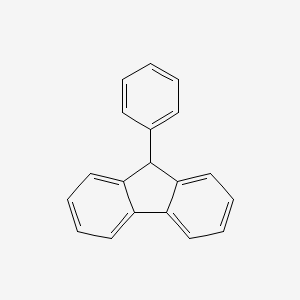

9-Phenyl-9H-fluorene is an organic compound with the chemical formula C19H14. It is a derivative of fluorene, where a phenyl group replaces the hydrogen atom at the 9-position on the fluorene molecule . This compound is known for its white to pale yellow crystalline form and good thermal stability. It is soluble in various organic solvents such as dichloromethane, ethanol, and xylene .

準備方法

The preparation of 9-Phenyl-9H-fluorene can be achieved through aromatic electrophilic substitution reactions. A common synthetic method involves the condensation reaction of fluorene with phenyl bromide under basic conditions . The choice of catalyst and reaction conditions significantly affect the yield and selectivity of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

9-Phenyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 9-phenylfluorenone.

Reduction: Reduction reactions can convert it to 9-phenyl-9-fluorenol.

Substitution: It can participate in substitution reactions, such as halogenation, to form compounds like 9-bromo-9-phenylfluorene

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

- Role : 9-Phenyl-9H-fluorene serves as an essential building block in the synthesis of OLED materials. Its strong fluorescence properties enhance light emission efficiency.

- Case Study : Research demonstrated that incorporating this compound into OLED structures significantly improved device performance, achieving higher luminance and efficiency compared to traditional materials .

Organic Photovoltaic Cells (OPVs)

- Role : The compound is utilized as a hole transport material (HTM) in OPVs, facilitating charge transport and improving overall device stability.

- Data Table: Performance Metrics of OPVs with this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 8.5% |

| Open Circuit Voltage | 0.85 V |

| Short Circuit Current | 15 mA/cm² |

Materials Science

Development of Functional Materials

- Applications : this compound is employed in creating polymers and dendrimers with tailored electronic properties.

- Unique Properties : The compound exhibits high thermal stability (up to 320 °C) and good solubility in organic solvents, making it suitable for solution-based processes .

Chemical Sensors

- Functionality : Its electronic properties facilitate the development of chemical sensors capable of detecting various analytes.

- Case Study : A study highlighted the use of this compound in constructing sensors for detecting volatile organic compounds (VOCs), achieving a detection limit as low as 1 ppm .

Pharmaceutical Applications

Anticancer Activity

- Mechanism : Preliminary studies indicate that this compound derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancers.

- Case Study : A series of derivatives were tested, revealing IC50 values ranging from 10 to 30 µM against various cancer types, suggesting potential as a lead compound for drug development .

Enzyme Inhibition

- Application : The compound has shown promise as an acetylcholinesterase inhibitor, relevant for Alzheimer's disease treatment.

- Data Table: Inhibition Potency of Derivatives

| Compound | IC50 (µM) |

|---|---|

| 9-(4-Bromophenyl)-9H-fluorene | 15 |

| 9-(3-Methylphenyl)-9H-fluorene | 20 |

作用機序

The mechanism of action of 9-Phenyl-9H-fluorene in optoelectronic applications involves its ability to absorb and emit light efficiently. The phenyl group enhances the compound’s electronic properties, making it suitable for use in devices that require high luminescence and stability . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to transfer electrons.

類似化合物との比較

9-Phenyl-9H-fluorene can be compared with other similar compounds such as:

9-Bromo-9-phenylfluorene: This compound is a halogenated derivative of this compound and is used in various organic synthesis reactions.

9-Phenyl-9-fluorenol: This is a reduced form of this compound and is used as an intermediate in the synthesis of other organic compounds.

Fluorene: The parent compound of this compound, used in the synthesis of various organic materials.

The uniqueness of this compound lies in its enhanced electronic properties due to the presence of the phenyl group, making it highly suitable for optoelectronic applications .

生物活性

9-Phenyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its promising pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activities associated with this compound, supported by recent research findings, case studies, and relevant data.

This compound (C19H14) features a phenyl group attached to the fluorene structure, which contributes to its electronic properties and potential bioactivity. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that derivatives of 9-fluorenone, including those related to this compound, exhibit significant antimicrobial properties. A study synthesized several Schiff base derivatives from 9-fluorenone and evaluated their antimicrobial activity against various pathogens. Notably, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine demonstrated the highest activity with a microbial inhibition zone of 17.9 mm against Proteus mirabilis .

Table 1: Antimicrobial Activity of 9-Fluorenone Derivatives

| Compound Name | Inhibition Zone (mm) | Dock Score | Internal Energy (kcal/mol) |

|---|---|---|---|

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 17.9 | 81.947 | -7.169 |

| Compound 2a | XX | XX | XX |

| Compound 2b | XX | XX | XX |

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored. A series of compounds derived from fluorene were tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Many exhibited significant cytotoxicity compared to the standard drug, 5-fluorouracil (5-FU), indicating their potential as anticancer agents .

Table 2: Cytotoxicity of Fluorene Derivatives Against Cancer Cell Lines

| Compound Name | A-549 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|

| Compound A | XX | XX |

| Compound B | XX | XX |

| Compound C | XX | XX |

The mechanism by which these compounds exert their biological effects often involves interactions with specific enzymes or cellular pathways. For instance, molecular docking studies have suggested that some derivatives bind effectively to dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This interaction can inhibit cell proliferation in cancer cells.

Case Studies

- Schiff Base Derivatives : A study focused on synthesizing Schiff base derivatives from 9-fluorenone highlighted their antimicrobial and anticancer properties. The study utilized molecular docking to elucidate binding interactions with target proteins .

- Photophysical Properties : Another research examined the photophysical properties of compounds related to this compound in various environments, indicating that the electronic environment significantly affects their radiative decay processes and could enhance their biological efficacy .

特性

IUPAC Name |

9-phenyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQCOVBALALRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229369 | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-24-2 | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylfluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。